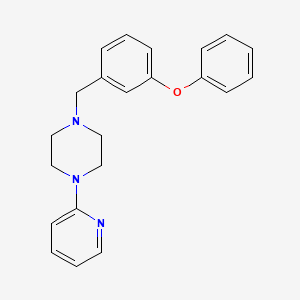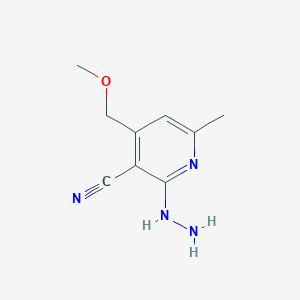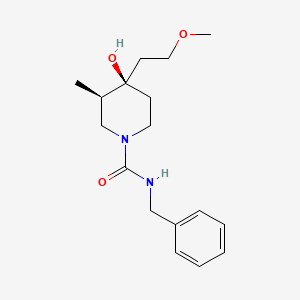
N-(2-ethylphenyl)-4-isobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-isobutylbenzenesulfonamide belongs to the class of biphenylsulfonamides which has been identified as a novel series of endothelin-A (ETA) selective antagonists. The structural variation, particularly substitution at specific positions on the benzenesulfonamide framework, contributes to their binding affinity and functional activity in biological systems (Murugesan et al., 1998).
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives involves various chemical reactions, including the reaction of chlorambucil with sulfadiazine derivatives and the protective use of Schiffs base, showing a methodology that could be adapted for N-(2-ethylphenyl)-4-isobutylbenzenesulfonamide (Huang et al., 2001).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as NMR, mass spectroscopy, and X-ray diffraction, which are crucial for confirming the structure of N-(2-ethylphenyl)-4-isobutylbenzenesulfonamide derivatives (Mphahlele et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamides include the Lossen rearrangement, which has been used for the synthesis of ureas from carboxylic acids, illustrating the type of chemical transformations that N-(2-ethylphenyl)-4-isobutylbenzenesulfonamide may undergo (Thalluri et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure significantly influence the application of sulfonamides. Studies on similar sulfonamides provide insights into how these physical properties are determined and how they affect the compound's behavior in different environments (Tremayne et al., 1999).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-4-16-7-5-6-8-18(16)19-22(20,21)17-11-9-15(10-12-17)13-14(2)3/h5-12,14,19H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCWLVOPKZQGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-4-(2-methylpropyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-N,N-dimethyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5646658.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)
![2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5646670.png)
![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5646686.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5646690.png)

![3-[2-(hydroxymethyl)phenyl]quinolin-2(1H)-one](/img/structure/B5646701.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5646712.png)


![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646763.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)